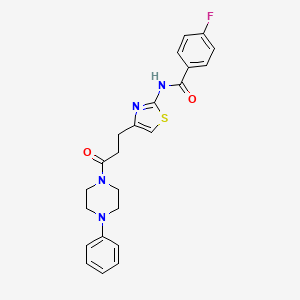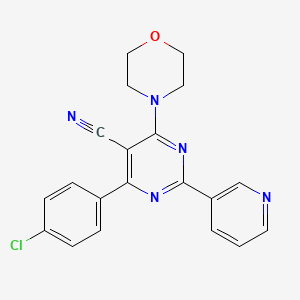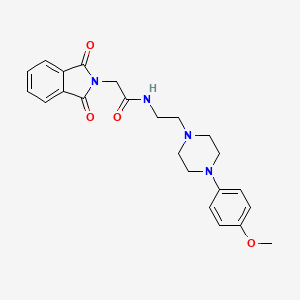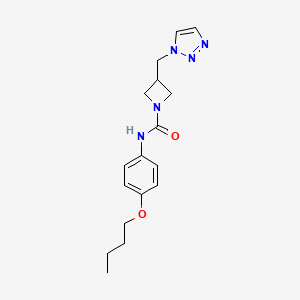
4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole-based compounds and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
Researchers have explored microwave-assisted synthesis methods to create hybrid molecules containing various moieties such as penicillanic acid or cephalosporanic acid, which are evaluated for antimicrobial, antilipase, and antiurease activities. Some synthesized compounds showed moderate to good antimicrobial activity against test microorganisms, with notable antiurease and antilipase activities in certain derivatives (Başoğlu et al., 2013).
Hybrid Approach in Antimicrobial Evaluation
Another study focused on synthesizing novel fluorine-containing derivatives with potential antimicrobial properties. The synthesis involved Knoevenagel condensation to produce compounds bearing quinazolinone and 4-thiazolidinone motifs, which demonstrated significant in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria and fungi (Desai, Vaghani, & Shihora, 2013).
Synthesis and Evaluation of Fluoroquinolone-based 4-thiazolidinones
A study synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule, evaluating them for antifungal and antibacterial activities. The synthesized compounds were established through various spectral data and showed promising biological activities (Patel & Patel, 2010).
Fluorobenzamides Containing Thiazole and Thiazolidine
Research into the synthesis of fluorobenzamides incorporating thiazole and thiazolidine units aimed at generating promising antimicrobial analogs. These new derivatives were assessed for antimicrobial activity against various bacteria and fungi, with some showing enhanced activity due to the presence of a fluorine atom (Desai, Rajpara, & Joshi, 2013).
Role of Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
A particular study explored the role of Orexin-1 receptor mechanisms on compulsive food consumption, utilizing specific antagonists to evaluate their effects in a binge eating model in rats. This research highlights the broader applications of fluoro-containing compounds beyond antimicrobial activities, suggesting potential therapeutic targets for eating disorders (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c24-18-8-6-17(7-9-18)22(30)26-23-25-19(16-31-23)10-11-21(29)28-14-12-27(13-15-28)20-4-2-1-3-5-20/h1-9,16H,10-15H2,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUJGBWYMWTCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)

![6-(1H-pyrazol-1-yl)-2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2601951.png)



![(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2601955.png)
![N-[2-(3-methylthiophen-2-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2601957.png)
![N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2601958.png)
![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)


![3-Propyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2601968.png)